molecular formula C19H19N3O3 B2715632 6-(3-(4-Methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034485-53-3

6-(3-(4-Methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No.: B2715632
CAS No.: 2034485-53-3
M. Wt: 337.379
InChI Key: MOEDFNIWHRPEMZ-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle. Attached to this core are a propanoyl group and a methoxyphenyl group .


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the molecule. For example, the presence of the methoxyphenyl and propanoyl groups suggest that this compound would have some degree of polarity .

Scientific Research Applications

Synthesis and Characterization of Derivatives

Naphthyridine derivatives and their synthesis involve complex chemical reactions, providing a foundation for understanding molecular interactions and structural properties. Al‐Sehemi et al. (2012) investigated the synthesis and characterization of 4H-benzo[h]chromene derivatives, using density functional theory to optimize geometries and compute absorption spectra, which is crucial for developing materials with specific optical properties (Al‐Sehemi, Irfan, & El-Agrody, 2012).

Corrosion Inhibition

Naphthyridine derivatives exhibit significant potential as corrosion inhibitors, an application of paramount importance in industrial metal preservation. Singh et al. (2016) demonstrated the corrosion inhibition efficiencies of novel naphthyridines on mild steel in hydrochloric acid, showcasing their ability to act as mixed-type inhibitors and adhere to the Langmuir adsorption isotherm (Singh, Ebenso, Olasunkanmi, Obot, & Quraishi, 2016).

Antimicrobial and Antitumor Activities

The exploration of naphthyridine derivatives in biomedicine has led to discoveries of their antimicrobial and antitumor potentials. Khan (2017) synthesized heterocyclic compounds from chalcone, revealing significant antibacterial activity, which can be attributed to their interaction with bacterial cell walls or DNA (Khan, 2017).

In the realm of oncology, Elgaafary et al. (2021) synthesized aryl-substituted benzochromene derivatives and analyzed their antitumor mechanisms, demonstrating high cytotoxicity against various cancer cell lines and triggering apoptosis in breast cancer xenografts, providing a basis for novel anticancer therapies (Elgaafary, Fouda, Mohamed, Hamed, El-Mawgoud, Jin, Ulrich, Simmet, Syrovets, & El-Agrody, 2021).

Electrophilic Substitution Reactions and Synthesis of Complex Molecules

Naphthyridine derivatives are key intermediates in electrophilic substitution reactions, leading to the synthesis of complex molecules with potential applications in organic electronics and photonics. This is exemplified by the work of Goudarziafshar et al. (2021), who utilized a novel catalyst for the synthesis of 1-(α-Aminoalkyl)-2-Naphthols, showcasing the potential of these compounds in the synthesis of materials with specific electronic properties (Goudarziafshar, Moosavi‐Zare, & Khazael, 2021).

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if this compound is a drug, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is used. Without specific information, it’s difficult to provide a detailed safety assessment .

Properties

IUPAC Name

6-[3-(4-methoxyphenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-25-16-5-2-13(3-6-16)4-7-18(23)22-9-8-17-15(12-22)10-14(11-20)19(24)21-17/h2-3,5-6,10H,4,7-9,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEDFNIWHRPEMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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